1-Hydroxy-5-ethylmethanesulfonate Cumaran
Description
Structure
3D Structure
Properties
CAS No. |
1346603-15-3 |
|---|---|
Molecular Formula |
C11H14O5S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H14O5S/c1-17(13,14)16-5-4-8-2-3-11-9(6-8)10(12)7-15-11/h2-3,6,10,12H,4-5,7H2,1H3 |
InChI Key |
YWOHLNWDXGDECA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O |
Synonyms |
1-Hydroxy-5-ethylmethanesulfonate-2,3-dihydro-1-benzofuran; 1-Hydroxy-5-ethylmethanesulfonate Benzodihydrofuran |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 2-Hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl Methanesulfonate (C₁₁H₁₄O₅S)
[1]
Core Identity & Physicochemical Architecture
This molecule represents a pivotal intermediate in the degradation of the herbicide Ethofumesate . Chemically, it is a cyclic hemiacetal (lactol), a structural feature that imparts unique reactivity and tautomeric behavior compared to its parent ether.
Molecular Specifications
| Parameter | Specification |
| IUPAC Name | 2-Hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate |
| Common Codes | NC 8493; Ethofumesate-2-hydroxy; Ethofumesate Metabolite 1 |
| CAS Registry | 26322-82-7 |
| Molecular Formula | C₁₁H₁₄O₅S |
| Exact Mass | 258.0562 Da |
| Molecular Weight | 258.29 g/mol |
| Physical State | Crystalline solid (often off-white to beige) |
| Solubility | Soluble in polar organic solvents (Acetonitrile, MeOH, DMSO); Low water solubility |
| pKa | ~11.5 (Hemiacetal -OH), susceptible to ring opening at high pH |
Structural Dynamics: The Lactol-Aldehyde Tautomerism
Unlike the parent ethofumesate, which is locked as an ethyl ether, NC 8493 possesses a free hemiacetal hydroxyl at the C-2 position. This allows for a dynamic equilibrium between the closed dihydrobenzofuran form and the open-chain aldehyde form .
-
Closed Form (Dominant): 2-Hydroxy-2,3-dihydrobenzofuran. Favored in solid state and non-polar solvents due to the stability of the 5-membered ring.
-
Open Form (Transient): 2-(2-Hydroxy-5-methanesulfonyloxyphenyl)-2-methylpropanal. This species is the reactive intermediate responsible for further oxidation to the lactone (NC 9607).
Figure 1: Tautomeric equilibrium governing the reactivity of NC 8493.
Synthesis & Production Protocols
For research and analytical standard generation, isolation from soil is impractical. The following semi-synthetic protocol via acid-catalyzed hydrolysis of Ethofumesate is the industry standard for high-purity production.
Protocol: Acid-Catalyzed Hydrolysis of Ethofumesate
Objective: Selective cleavage of the O-ethyl ether without hydrolyzing the methanesulfonate ester.
Reagents:
-
Ethofumesate (Technical grade, >98%)
-
Hydrochloric Acid (2M)
-
Dioxane or THF (Solvent)
-
Dichloromethane (DCM) for extraction
Workflow:
-
Dissolution: Dissolve 1.0 g (3.5 mmol) of Ethofumesate in 10 mL of Dioxane.
-
Acidification: Add 5 mL of 2M HCl dropwise while stirring at room temperature.
-
Reflux: Heat the mixture to mild reflux (80°C) for 2–4 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1). The parent spot (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).
-
Quench: Cool to RT and neutralize carefully with saturated NaHCO₃ solution.
-
Extraction: Extract 3x with DCM. The hemiacetal is moderately polar; ensure thorough extraction.
-
Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Toluene/Hexane or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexane).
Yield Expectation: 75–85%. Critical Control Point: Avoid strong bases during workup, as the sulfonate ester at C-5 is labile to base-catalyzed hydrolysis (yielding the phenol).
Analytical Characterization
Validating the identity of C₁₁H₁₄O₅S requires distinguishing it from its oxidized lactone derivative (NC 9607, C₁₁H₁₂O₅S).
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Negative Mode (often more sensitive for sulfonates) or Positive Mode (M+Na adducts).
-
Precursor Ion: [M-H]⁻ = 257.0 m/z.
-
Key Fragments:
-
178 m/z: Loss of Methanesulfonyl group (CH₃SO₂).
-
163 m/z: Loss of Methanesulfonyl + Methyl radical.
-
79 m/z: Sulfonate fragment (SO₃⁻).
-
NMR Spectroscopy (¹H-NMR in CDCl₃)
The diagnostic signal is the loss of the ethyl quartet/triplet of Ethofumesate and the appearance of the hemiacetal proton.
| Position | Shift (δ ppm) | Multiplicity | Assignment |
| C-2 | 5.60 | Singlet/Broad | Hemiacetal CH (Diagnostic) |
| C-3 (Me) | 1.45, 1.48 | Two Singlets | Gem-dimethyl (Diastereotopic) |
| Aromatic | 6.8 - 7.1 | Multiplet | Benzene ring protons (3H) |
| Sulfonate | 3.10 | Singlet | Methanesulfonyl methyl (-SO₂CH₃) |
| -OH | 3.5 - 4.5 | Broad Singlet | Exchangeable hydroxyl |
Environmental Fate & Metabolic Pathway
In the context of drug and agrochemical development, NC 8493 is the "gateway" metabolite. It represents the first step in the detoxification of Ethofumesate in soil and plants.
Degradation Cascade
-
Hydrolysis: Ethofumesate is de-ethylated to form NC 8493 (The Hemiacetal).
-
Oxidation: NC 8493 is rapidly oxidized to NC 9607 (The Lactone/2-Oxo derivative).
-
Ring Cleavage: Further degradation leads to methanesulfonic acid and CO₂ evolution.
Figure 2: Metabolic trajectory of Ethofumesate showing the central role of the C11H14O5S intermediate.
Toxicology & Regulatory Implications
For researchers in toxicology, NC 8493 is classified as a Residue of Concern in certain jurisdictions (e.g., EPA, EFSA) due to its structural similarity to the parent compound.
-
Toxicity Profile: Generally lower acute toxicity than the parent Ethofumesate.
-
Mechanism: While the parent inhibits Very Long Chain Fatty Acid (VLCFA) elongases, the activity of the 2-hydroxy metabolite is significantly reduced due to the loss of the lipophilic ethyl ether moiety, which is critical for enzyme binding.
-
Groundwater: Due to increased polarity (OH group), NC 8493 has higher mobility in soil than Ethofumesate, making it a target for groundwater monitoring programs.
References
-
PubChem. (n.d.). (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate (CID 536079).[1] National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2020).[2] Ethofumesate: Drinking Water Exposure Assessment for Registration Review. Regulations.gov. Retrieved February 12, 2026, from [Link]
- Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.
A Technical Guide to 1-Hydroxy-5-ethylmethanesulfonate Cumaran: A Component-Based Approach to Elucidating Potential Research Applications
Introduction: Deconstructing a Novel Research Chemical
In the landscape of drug discovery and chemical biology, researchers often encounter novel compounds with limited characterization. 1-Hydroxy-5-ethylmethanesulfonate Cumaran, also known as 1-Hydroxy-5-ethylmethanesulfonate-2,3-dihydro-1-benzofuran, is one such molecule.[1] While its supplier designates it as a "biochemical for proteomics research," a deeper understanding of its utility requires a deconstruction of its structural components.[1] This guide proposes a functional hypothesis for the compound based on the known attributes of the coumarin nucleus and the methanesulfonate functional group. By understanding these parts, we can build a logical framework for its application, particularly as a potential tool for enzyme analysis and activity-based protein profiling (ABPP).
The coumarin family of compounds, belonging to the benzopyrone class, is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[2][3][4][5][6] Crucially for proteomics research, many coumarin derivatives are fluorescent, making them valuable as tags and reporters in biological systems.[7][8] On the other hand, the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions and is related to ethyl methanesulfonate (EMS), a potent alkylating agent used extensively in chemical mutagenesis to induce point mutations for genetic studies.[9][10]
The hybridization of a coumarin scaffold with a reactive sulfonate ester suggests a molecule designed with purpose: a potential covalent probe. This guide will explore this hypothesis, detailing the likely mechanism of action, proposing a comprehensive experimental workflow for its use in identifying enzyme targets, and providing the scientific rationale behind these protocols.
PART 1: Core Molecular Components and Functional Hypothesis
The Coumarin Scaffold: A Versatile Fluorescent and Bioactive Core
The foundation of the target molecule is coumarin, a fused benzene and α-pyrone ring system.[5] This scaffold is not inert; it is a privileged structure in medicinal chemistry due to its broad bioactivity.[1][2][11]
-
Pharmacological Diversity: Coumarins have been shown to inhibit a range of enzymes, including kinases, cholinesterases, and dipeptidyl peptidase III, and modulate various biological pathways.[2][12] Their activities span from anti-inflammatory and antioxidant to potent anticancer effects.[13][14]
-
Fluorescent Properties: A key feature of many coumarins is their intrinsic fluorescence. This property is frequently exploited to create fluorogenic substrates for proteases, where the cleavage of a peptide-coumarin amide bond releases the highly fluorescent 7-aminocoumarin moiety.[8] This "turn-on" fluorescence is ideal for developing sensitive enzymatic assays.
The Methanesulfonate Group: The Reactive Warhead
The ethylmethanesulfonate portion of the molecule introduces a reactive center. Methanesulfonates are well-known in organic chemistry as excellent leaving groups. This functionality is also present in potent alkylating agents like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), which are known to react with nucleophiles, including DNA bases and amino acid residues in proteins.[10][15]
-
Mechanism of Action: EMS and related compounds typically act via an S(_N)2 mechanism, where the ethyl or methyl group is transferred to a nucleophile. In the context of a protein, key nucleophilic residues include cysteine (thiol group), histidine (imidazole ring), serine (hydroxyl group), and lysine (amino group). The alkylation of guanine in DNA by EMS is a classic example of its reactivity.[10]
The Unified Hypothesis: A Covalent Fluorescent Probe for Proteomics
Synthesizing the properties of its components, 1-Hydroxy-5-ethylmethanesulfonate Cumaran is hypothesized to function as an activity-based probe (ABP) . ABPs are a class of chemical tools used to profile the functional state of enzymes directly in complex biological systems.
Our hypothesis is that the molecule acts as follows:
-
Recognition: The coumarin core provides the initial binding affinity and selectivity for the active site of a target enzyme or protein.
-
Covalent Modification: A nucleophilic residue within the protein's active site attacks the ethyl group of the methanesulfonate moiety, displacing the methanesulfonate as a leaving group. This results in the formation of a stable, covalent bond between the coumarin probe and the protein.
-
Reporting: The coumarin's fluorescence allows for the detection and identification of the now-labeled protein.
This covalent and activity-dependent labeling mechanism makes such a probe a powerful tool for identifying enzyme targets, screening for inhibitors, and understanding cellular biochemistry.
Table 1: Summary of Component Properties and Hypothesized Function
| Component | Key Properties | Role in Hypothesized Function |
| Coumarin Core | - Intrinsic Fluorescence- Broad Bioactivity (Enzyme Inhibition)[2][4][6]- Privileged Scaffold for Drug Design[7] | - Recognition Element: Provides binding affinity for the target protein's active site.- Reporter Group: Enables fluorescent detection of the labeled protein. |
| Methanesulfonate Group | - Excellent Leaving Group[16]- Alkylating Potential (related to EMS/MMS)[9][10][17] | - Reactive Moiety ("Warhead"): Facilitates covalent bond formation with a nucleophilic residue on the target protein. |
| Combined Molecule | Hypothesized Activity-Based Probe | Covalently labels active enzymes, allowing for fluorescent detection and subsequent identification via proteomics techniques. |
PART 2: Mechanistic Insights and Proposed Experimental Workflow
Hypothesized Mechanism of Covalent Labeling
The proposed mechanism involves the irreversible inactivation of a target protein through covalent modification. The coumarin scaffold directs the molecule to the enzyme's active site. A strategically positioned nucleophilic amino acid (e.g., Cysteine, Serine, Histidine) then attacks the electrophilic ethyl group, leading to alkylation of the residue and release of methanesulfonic acid.
Caption: Hypothesized two-step mechanism for target labeling.
Detailed Experimental Protocol: Identifying Protein Targets in a Cell Lysate
This protocol outlines a standard workflow for using a hypothesized activity-based probe to identify protein targets from a complex biological sample, such as a cell lysate.
Objective: To identify proteins that are covalently labeled by 1-Hydroxy-5-ethylmethanesulfonate Cumaran.
Materials:
-
1-Hydroxy-5-ethylmethanesulfonate Cumaran (Probe)
-
Cell culture of interest (e.g., HeLa, HEK293)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (for probe stock solution)
-
SDS-PAGE materials (gels, running buffer, loading dye)
-
Fluorescence gel scanner
-
In-gel digestion kit (Trypsin)
-
Mass spectrometer (for LC-MS/MS analysis)
Methodology:
Step 1: Preparation of Cell Lysate
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA or Bradford assay. Normalize all samples to a standard concentration (e.g., 2 mg/mL).
Causality Insight: The use of fresh lysate with protease inhibitors is critical to ensure that target proteins are in their native, active conformation and are not degraded.
Step 2: Protein Labeling with the Probe
-
Prepare a 10 mM stock solution of the probe in DMSO.
-
In a microcentrifuge tube, add 50 µL of the normalized cell lysate.
-
Add the probe to a final concentration of 10 µM (this may require optimization, typically ranging from 1-50 µM). For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 60 minutes.
-
Quench the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
Causality Insight: The incubation step allows for the specific covalent reaction to occur. A competition experiment, where the lysate is pre-incubated with a known inhibitor of a suspected target class, can be included to validate the specificity of the probe.
Step 3: Visualization of Labeled Proteins
-
Separate the labeled proteins by SDS-PAGE using a 10% or 12% polyacrylamide gel.
-
After electrophoresis, visualize the fluorescently labeled protein bands directly using a fluorescence gel scanner (e.g., with an excitation wavelength appropriate for coumarin, ~350-400 nm).
-
Following fluorescent scanning, stain the same gel with Coomassie Blue or a similar total protein stain to visualize the entire proteome as a loading control.
Causality Insight: Comparing the fluorescent scan to the Coomassie stain allows for the identification of specific bands that are labeled by the probe, as opposed to highly abundant proteins.
Step 4: Protein Identification by Mass Spectrometry
-
Carefully excise the fluorescent bands of interest from a parallel, non-stained gel.
-
Perform in-gel tryptic digestion to generate peptide fragments.
-
Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the protein(s) in the excised band.
Causality Insight: This step provides the definitive identity of the protein(s) that were covalently modified by the probe. Further analysis can pinpoint the exact peptide and amino acid residue that was labeled.
Caption: Workflow for identifying protein targets using the probe.
Conclusion and Future Directions
While definitive studies on 1-Hydroxy-5-ethylmethanesulfonate Cumaran are yet to be published, a component-based analysis provides a strong rationale for its potential use as a covalent, fluorescent probe in proteomics and chemical biology. The fusion of a bioactive and fluorescent coumarin core with a reactive methanesulfonate group creates a tool perfectly suited for activity-based protein profiling. The workflows and mechanisms described in this guide offer a robust starting point for any researcher aiming to characterize this or similar novel chemical probes. Future work should focus on validating its reactivity, determining its protein target profile across different cell types, and potentially leveraging its scaffold to develop more potent and selective enzyme inhibitors.
References
- Santa Cruz Biotechnology, Inc. (n.d.).
- Gouda, M. A., Salem, M. A., & Helal, M. H. (2020). A Review on Synthesis and Pharmacological Activity of Coumarins and Their Analogs. Current Bioactive Compounds, 16(6), 818–836.
- Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 3(6), 114-118.
- Lacy, A., & O'Kennedy, R. (2004). The structure and pharmacological functions of coumarins and their derivatives. Current Pharmaceutical Design, 10(30), 3797–3811.
- Gouda, M. A., et al. (2020). Synthesis and Pharmacological Activity of Coumarins and Their Analogous; A review.
- American Chemical Society. (2022).
- Singh, S., & Singh, J. (2021). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Chemistry & Biodiversity, 18(10), e2100373.
- Al-Warhi, T., et al. (2020). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications.
- Annunziata, F., Pinna, C., & Dallavalle, S. (2020). An Insight Into the Therapeutic Applications of Coumarin Compounds and Their Mechanisms of Action. European Journal of Pharmaceutical Sciences, 152, 105424.
- S. M. A. H. (2018). Coumarin derivatives and their applications.
- Wikipedia. (n.d.).
- H. A., et al. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.
- MedChemExpress. (n.d.).
- Singh, S., & Singh, J. (2021). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Chemistry & Biodiversity, 18(10), e2100373.
- Singh, S., & Singh, J. (2021). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review.
- El-Sayed, N. N. E., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2135-2172.
- Al-Omaim, W. S., et al. (2022). Structure of biologically active coumarin-sulfonamide hybrids.
- Till, B. J., et al. (2023). Uses and Opportunities for Ethyl Methanesulfonate Mutagenesis in Maize. Cold Spring Harbor Protocols, 2023(6).
- Creative Proteomics. (n.d.). Coumarin Analysis Service.
- EMS Mutagenesis explained. (2021, January 11). YouTube.
- Lehtola, J. M., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Molecules, 26(11), 3163.
- Kumar, A., et al. (2023).
- Gütschow, M., et al. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Molecules, 25(10), 2299.
- Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for sulfonate ester impurity formation. Organic Process Research & Development, 13(3), 429-433.
- National Center for Biotechnology Information. (n.d.).
- Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
- Teasdale, A., et al. (2009). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature.
- Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. PQRI.
- Agić, D., et al. (2022). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. International Journal of Molecular Sciences, 23(19), 11847.
- Yilmaz, I., & Kucuk, M. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry, 15(1), 103522.
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An In-depth Technical Guide to the Identification of Benzofuran-Based Pharmaceutical Impurities
Introduction: The Benzofuran Scaffold and the Imperative of Purity
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of blockbuster drugs, including the antiarrhythmic agents amiodarone and dronedarone, the uricosuric agent benzbromarone, and the antidepressant vilazodone.[1][2][3] However, the complex, multi-step syntheses and inherent reactivity of these molecules create a significant potential for the formation of impurities.[4]
Pharmaceutical impurities, even at trace levels, can profoundly impact the safety, efficacy, and stability of the final drug product.[5] They can be process-related (arising from starting materials, intermediates, or side reactions), degradation products, or contaminants from various sources.[5] Consequently, the rigorous identification, characterization, and control of these impurities are not merely a matter of quality control but a critical regulatory and safety requirement.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification of benzofuran-based pharmaceutical impurities. Grounded in regulatory expectations and field-proven analytical strategies, this document delves into the origins of these impurities, the logic behind analytical method selection, and the step-by-step protocols for their definitive identification.
Chapter 1: The Genesis of Impurities in Benzofuran-Based APIs
Understanding the potential sources and formation pathways of impurities is the cornerstone of a robust control strategy. For benzofuran-based Active Pharmaceutical Ingredients (APIs), impurities can be broadly categorized into two main classes: process-related impurities and degradation products.
Process-Related Impurities: Byproducts of Synthesis
The synthesis of complex benzofuran derivatives often involves multiple steps, each with the potential to generate byproducts or leave behind unreacted starting materials and intermediates.[4] For instance, in the synthesis of Vilazodone, impurities such as Vilazodone N-Oxide and oxo-Vilazodone have been identified, arising from side reactions during the synthetic process.[6][7]
The choice of synthetic route directly influences the impurity profile. A novel synthetic pathway for vilazodone was developed to avoid expensive and toxic reagents, which in turn altered the potential impurity landscape.[8]
Key Causality: The specific reagents, catalysts (e.g., Palladium-Copper catalysts in Sonogashira coupling for benzofuran ring formation), and reaction conditions (temperature, pH) employed during synthesis are the primary determinants of the types and levels of process-related impurities.[2] A thorough understanding of the reaction mechanisms allows for the prediction of likely impurities and the development of targeted analytical detection methods.
Degradation Products: The Challenge of Instability
Benzofuran-based drugs can be susceptible to degradation under various stress conditions, leading to the formation of impurities over time. Forced degradation studies, a regulatory requirement, are designed to intentionally degrade the API to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10]
Common degradation pathways include:
-
Hydrolysis: Amiodarone, for example, is susceptible to both acidic and alkaline hydrolysis. In acidic conditions, impurity B is a known degradant, while alkaline conditions can lead to the formation of impurity D and other unidentified products.[11]
-
Oxidation: Oxidative stress, often simulated using hydrogen peroxide, is a significant degradation pathway for many benzofuran compounds. Amiodarone shows about 30% degradation under oxidative stress over 30 hours.[12]
-
Photolysis: Exposure to light can induce degradation. Significant degradation of Dronedarone was observed under photolytic stress.[13]
-
Thermal Stress: Elevated temperatures can accelerate degradation.[14]
The following diagram illustrates the logical flow of a forced degradation study, a critical first step in identifying potential degradation impurities.
Caption: Workflow for a forced degradation study.
Chapter 2: The Analytical Toolkit: Strategies for Separation and Detection
A multi-pronged analytical approach is essential for the comprehensive identification of benzofuran-based impurities. The choice of technique is dictated by the physicochemical properties of the impurities and the parent API.[15]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling
HPLC, particularly in its reverse-phase mode, is the gold standard for separating and quantifying pharmaceutical impurities.[5] Its versatility allows for the analysis of a wide range of benzofuran compounds, including those that are non-volatile or thermally labile.[15]
Causality behind Method Development: The goal of HPLC method development is to achieve adequate resolution between the API and all known and potential impurities. This is accomplished by systematically optimizing:
-
Stationary Phase: C18 and C8 columns are commonly used for benzofuran derivatives, offering good hydrophobic retention.[11][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile, methanol) is typical. Gradient elution is often necessary to resolve impurities with a wide range of polarities.[11]
-
Detector: A photodiode array (PDA) or UV detector is standard, allowing for the detection of chromophoric benzofuran rings. The detection wavelength is chosen to maximize the response for both the API and its impurities (e.g., 240 nm for Amiodarone and its impurities D and E).
Mass Spectrometry (MS): The Key to Identification
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for impurity identification.[16] MS provides crucial molecular weight information and, with tandem MS (MS/MS), structural details of unknown impurities.[17]
Self-Validating System: An LC-MS method provides a self-validating system for impurity identification. The retention time from the LC provides chromatographic identity, while the mass spectrometer provides the molecular weight and fragmentation pattern, offering orthogonal points of confirmation.
Common Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of moderately polar compounds, commonly used in LC-MS analysis of pharmaceuticals.[18]
-
Atmospheric Pressure Chemical Ionization (APCI): Useful for less polar compounds that are not easily ionized by ESI. In some cases, derivatization may be necessary to make a compound amenable to APCI-MS analysis.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While LC-MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation of isolated impurities.[20] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of the chemical structure.[21][22][23]
Expertise in Practice: The challenge often lies in isolating a sufficient quantity of the impurity (typically >1 mg) with high purity for NMR analysis. Preparative HPLC is the primary tool for this purpose.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for impurity identification.
Chapter 3: Experimental Protocols and Case Studies
This chapter provides detailed, step-by-step methodologies and presents case studies for the identification of impurities in prominent benzofuran-based pharmaceuticals.
Case Study: Amiodarone
Amiodarone is a widely used antiarrhythmic drug. Its impurity profile is well-documented in pharmacopeias.
-
Known Impurities: Amiodarone Related Compound D, E, and F (also known as L-6424) are common impurities.[24]
-
Degradation: Amiodarone is known to degrade under hydrolytic and oxidative conditions.[11][12]
Experimental Protocol: Stability-Indicating HPLC-UV Method for Amiodarone and its Impurities [11]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 5 µm, 150 mm x 4.6 mm.
-
Mobile Phase A: 50 mM Acetate Buffer, pH 5.5.
-
Mobile Phase B: Methanol:Acetonitrile (30:40 v/v).
-
Gradient Elution: A suitable gradient program to separate the main peak from all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Preparation: Prepare a stock solution of Amiodarone Hydrochloride reference standard (e.g., 1.0 mg/mL in methanol) and dilute to the working concentration (e.g., 0.01 mg/mL) with diluent.
-
Sample Preparation: For tablets, weigh and finely powder 20 tablets. Dissolve a quantity of powder equivalent to 200 mg of Amiodarone HCl in methanol and dilute to the final concentration (e.g., 1.0 mg/mL) with diluent.
-
Analysis: Inject equal volumes of the standard and sample solutions. Identify impurities based on their relative retention times and quantify against the reference standard.
Case Study: Dronedarone
Dronedarone is another antiarrhythmic agent structurally related to amiodarone.
-
Process-Related Impurities: Six potential process-related impurities have been identified and characterized using LC-MS, IR, and NMR.[25]
-
Stability: A stability-indicating HPLC method has been developed, showing degradation under acid, oxidative, and photolytic stress.[13]
Data Presentation: Identified Process-Related Impurities in Dronedarone [25]
| Impurity | Name | Molecular Weight |
| Impurity I | 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran | 508.7 g/mol |
| Impurity II | N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide | 727.9 g/mol |
| Impurity III | N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide | 682.3 g/mol |
| Impurity IV | N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide | 616.8 g/mol |
| Impurity V | N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide | 609.8 g/mol |
| Impurity VI | (2-butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone | 721.1 g/mol |
Case Study: Benzbromarone
Benzbromarone is a uricosuric agent used to treat gout. Its metabolism leads to the formation of active metabolites that can be considered impurities in a different context.
-
Metabolic Pathways: The primary metabolites are 6-hydroxybenzbromarone and 1'-hydroxybenzbromarone, formed via hydroxylation.[26][27] These are not impurities in the traditional sense but illustrate how related benzofuran structures can be identified in biological matrices.
The metabolic pathway of Benzbromarone is illustrated below.
Caption: Primary metabolic pathways of Benzbromarone.
Conclusion
The identification of benzofuran-based pharmaceutical impurities is a complex but essential task that underpins drug safety and quality. A successful strategy is built upon a deep understanding of the drug's synthetic and degradation chemistry, coupled with the systematic application of advanced analytical techniques. By integrating chromatographic separation with powerful spectroscopic identification methods, and grounding these activities within the framework of regulatory guidelines, drug development professionals can confidently characterize and control impurities, ensuring the delivery of safe and effective medicines to patients. This guide has provided a foundational framework, but it is the continuous application of scientific expertise and rigorous validation that ensures the integrity of every batch of a pharmaceutical product.
References
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De Vries, J., Walter-Sack, I., & Ittensohn, A. (1993). Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. European Journal of Clinical Pharmacology, 45(1), 35-40. [Link]
-
Reddy, G. O., Kumar, A., & Reddy, P. P. (2012). Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. Organic Process Research & Development, 16(8), 1339-1346. [Link]
-
Walter-Sack, I., de Vries, J. X., Ittensohn, A., & Weber, E. (1990). The metabolism of benzbromarone in man. Klinische Wochenschrift, 68(23), 1159-1164. [Link]
-
Rao, D. D., Chakravarthy, I. E., & Kumar, P. V. (2014). A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Jähnchen, E., Scheininger, I., & de Vries, J. X. (1988). Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone. Klinische Wochenschrift, 66(7), 289-293. [Link]
-
Pires, C., de Souza, J., & Salgado, H. R. N. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]
-
Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Journal of Chromatographic Science, 48(8), 659-663. [Link]
-
Juenke, J. M., & Valdes, R. (2007). A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. Journal of Analytical Toxicology, 31(6), 340-344. [Link]
-
Veeprho. (n.d.). Dronedarone Impurities and Related Compound. Veeprho. [Link]
-
Thangaraj, M., et al. (2023). Development of an UPLC-QTOF-MS Method for the Simultaneous Estimation of Dronedarone and its Unlisted Pharmacopoeial Impurities. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzbromarone? Patsnap Synapse. [Link]
-
Kumar, A., & Sravanthi, M. (2016). Development and Validation of RP-HPLC assay method for the Estimation of Dronedarone in bulk and Pharmaceutical. SAS Publishers. [Link]
-
Juenke, J. M., & Valdes, R. (2007). A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. ResearchGate. [Link]
-
Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-impurities. Pharmaffiliates. [Link]
-
SCIEX. (n.d.). Impurity Profiling of Amiodarone using X500R QTOF System. SCIEX. [Link]
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Wang, Y., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link]
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Bajaj, S., et al. (2003). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 551-574. [Link]
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Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]
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Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28065. [Link]
-
Aslam, M., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(12), 3173. [Link]
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Jain, D., & Basniwal, P. K. (2013). Forced Degradation – A Review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1-10. [Link]
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Kumar, V., & Bhutani, H. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(19), 6523. [Link]
-
Wikipedia. (n.d.). Benzofuran. Wikipedia. [Link]
- Google Patents. (n.d.). WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards.
-
Zhang, H., et al. (2015). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
-
Preece, S. W., et al. (1996). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]
- Google Patents. (n.d.). WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards.
-
Thorat, B., et al. (2018). NMR Spectra of 1-benzofuran-2-carbohydrazide. ResearchGate. [Link]
-
Singh, R., & Kumar, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(4), 201-210. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 206-217. [Link]
-
Patel, A., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 3(5), 1-10. [Link]
-
Pharmaffiliates. (n.d.). Vilazodone-impurities. Pharmaffiliates. [Link]
-
Patsnap Eureka. (n.d.). The synthetic method of amiodarone impurity g and the application of amiodarone impurity g. Patsnap Eureka. [Link]
-
da Silva, A. C. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1804. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28065. [Link]
-
Shaik, A. B., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(S1), 384-391. [Link]
-
Lee, S., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 594. [Link]
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Methodological & Application
Solubility of 1-Hydroxy-5-ethylmethanesulfonate Cumaran in organic solvents
Application Note: Solubility Profiling and Stability Assessment of 1-Hydroxy-5-ethylmethanesulfonate Cumaran in Organic Media
Executive Summary & Chemical Context
1-Hydroxy-5-ethylmethanesulfonate Cumaran (CAS: 1346603-15-3; MW: 258.29; Formula: C₁₁H₁₄O₅S) is a specialized biochemical reagent and functionalized intermediate often utilized in proteomics and pharmaceutical impurity profiling.[1] Structurally, it combines a lipophilic 2,3-dihydrobenzofuran (cumaran) core with a polar, reactive ethyl methanesulfonate side chain and a hydroxyl functionality.[1]
This unique architecture presents a "solubility paradox" common in advanced drug intermediates:
-
The Cumaran Core: Drives solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).[1]
-
The Mesylate (Methanesulfonate) Group: Increases polarity but introduces significant hydrolytic instability and reactivity (potential alkylating agent).[1]
-
The Hydroxyl Group: Facilitates hydrogen bonding, enhancing solubility in polar aprotic solvents (DMSO, DMF) and alcohols, but potentially complicating extraction from aqueous phases.[1]
Scope of this Guide: This protocol details the methodology for determining the thermodynamic and kinetic solubility of 1-Hydroxy-5-ethylmethanesulfonate Cumaran. It prioritizes stability-indicating workflows to distinguish between true solubility and degradation (solvolysis) during the measurement process.
Safety & Handling (Critical)
-
Genotoxicity Warning: As a methanesulfonate ester, this compound is a potential alkylating agent and should be treated as a Potential Genotoxic Impurity (PGI) .[1] All handling must occur in a chemical fume hood using double nitrile gloves.[1]
-
Moisture Sensitivity: Mesylates are prone to hydrolysis.[1] All solvents must be anhydrous (≤0.05% water content).[1]
-
Light Sensitivity: The benzofuran core may be susceptible to photo-oxidation; use amber glassware.[1]
Solvent Selection Strategy
The solubility profile is dictated by the "like dissolves like" principle, modified by the compound's specific functional groups.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Suitability & Risk |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions.[1] High boiling points make removal difficult.[1] |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Moderate-High | Preferred for analytical samples (HPLC/LC-MS).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good for extraction; risk of HCl formation degrading the mesylate.[1] |
| Protic (Alcohols) | Methanol, Ethanol | Moderate | High Risk: Potential for solvolysis (trans-esterification) of the mesylate group.[1] Use with caution. |
| Non-Polar | Hexane, Heptane | Low/Insoluble | Useful as anti-solvents for crystallization.[1] |
| Ethers | THF, MTBE | Moderate | Good balance; ensure THF is peroxide-free to prevent oxidation.[1] |
Protocol A: Thermodynamic Solubility (Saturation Shake-Flask Method)
This is the "Gold Standard" method (modified OECD 105) for determining equilibrium solubility.[1]
Reagents & Equipment:
-
Test Compound: 1-Hydroxy-5-ethylmethanesulfonate Cumaran (Solid).[1][2]
-
Solvents: HPLC Grade, Anhydrous.[1]
-
Agitation: Orbital shaker with temperature control (25°C ± 0.5°C).
-
Filtration: 0.22 µm PTFE syringe filters (low binding).[1]
-
Analysis: HPLC-UV or LC-MS.[1]
Step-by-Step Procedure:
-
Preparation: Weigh approximately 10 mg of the compound into a 4 mL amber glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.[1]
-
Visual Inspection:
-
Equilibration: Cap the vial tightly (Parafilm over cap). Place in the orbital shaker at 25°C for 24 hours .
-
Sampling:
-
Remove vial and let stand for 1 hour to allow sedimentation.
-
Extract supernatant using a syringe.[1]
-
Filter through a 0.22 µm PTFE filter into a clean HPLC vial.[1]
-
Dilution: Immediately dilute the filtrate (e.g., 1:10 or 1:100) with Acetonitrile to quench any potential precipitation or reaction.[1]
-
-
Quantification: Inject onto HPLC. Calculate concentration using a calibration curve derived from a fresh stock solution in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Used for rapid screening during early development or biological assay preparation.[1]
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Pipette 5 µL of stock into 195 µL of the target organic solvent (final 2% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Measure UV absorbance (if solvent allows) or analyze by LC-MS. Compare the peak area to a standard.
-
Solubility Limit: If the recovery is <80% of the theoretical concentration, the compound has precipitated.[1]
-
Visualization: Solubility Decision Logic
The following diagram illustrates the decision matrix for solvent selection and method execution, ensuring data integrity.
Figure 1: Decision matrix for solvent selection and solubility determination workflow, highlighting stability risks in protic media.
Data Analysis & Interpretation
When analyzing HPLC data, specific attention must be paid to the integrity of the mesylate group.[1]
Calculations:
Stability Check (Crucial): Compare the chromatogram of the solubility sample (after 24h) with the fresh standard.
-
New Peaks: If a new peak appears (often more polar), it indicates hydrolysis (loss of mesylate -> alcohol) or solvolysis (mesylate -> methoxy/ethoxy ether).[1]
-
Action: If degradation > 5% is observed, the thermodynamic solubility result is invalid. Report as "Unstable in Matrix" and rely on Kinetic Solubility (Protocol B).
References
-
OECD. Guideline for Testing of Chemicals: Solubility in Organic Solvents (Method 105). Organization for Economic Cooperation and Development, Paris.[1] [Link][1]
-
Elder, D. P., et al. (2009).[1] Genotoxic Impurities: Real and Perceived Concerns in Drug Discovery and Development. Journal of Pharmaceutical Sciences. [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
Sources
Trace Analysis of Genotoxic Sulfonate Esters: A Strategic Approach to HPLC-MS Method Development
Topic: Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, CMC Leads, and Pharmaceutical Scientists.
Abstract & Regulatory Context
Sulfonate esters (alkyl mesylates, besylates, and tosylates) are potent alkylating agents classified as Class 1 Mutagenic Impurities under ICH M7 guidelines. Due to their direct interaction with DNA, regulatory agencies enforce a strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.
For a drug with a maximum daily dose of 1 g, this translates to a limit of 1.5 ppm . Detecting these small, often unstable, and non-chromophoric molecules requires a paradigm shift from standard purity analysis. This guide details the development of a robust LC-MS/MS methodology, addressing the critical challenges of hydrolytic instability and ionization efficiency .
The Chemistry of Formation & Degradation
Understanding the mechanism is the first step in method development. Sulfonate esters are not metabolic byproducts; they are process-related impurities (PRIs) formed when a sulfonic acid (counter-ion or reagent) encounters an alcohol (solvent) under acidic conditions.[1]
The Equilibrium Trap
The reaction is reversible.[2] In the presence of water, esters hydrolyze back to the acid and alcohol. This creates a "Schrödinger’s Impurity" scenario where the analyte can degrade during analysis (false negative) or form in situ during sample preparation (false positive).
Figure 1: The Reversible Esterification Pathway. Note the red dashed line indicating hydrolysis, which is the primary cause of instability during HPLC analysis.
Analytical Challenges & Strategy
Standard UV detection is often insufficient. Alkyl mesylates (e.g., Methyl Methanesulfonate, MMS) lack a chromophore above 210 nm. While Tosylates have UV activity, the required sensitivity (ppm level) usually mandates Mass Spectrometry.
Method Selection Decision Tree
Use this logic flow to select the appropriate technique for your specific ester.
Figure 2: Strategic Selection of Analytical Technique. LC-MS/MS is preferred for non-volatiles or thermally unstable salts.
Protocol 1: Direct LC-MS/MS Method
This protocol focuses on the most challenging class: Alkyl Mesylates (MMS, EMS) and Aryl Sulfonates (MTS, BES) using a direct injection approach.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Ionization: ESI Positive (Standard) or APCI (Alternative for difficult ionization).
-
Column: C18 is standard, but PFP (Pentafluorophenyl) is superior for separating closely eluting sulfonate esters due to pi-pi interactions.
| Parameter | Setting / Specification | Rationale |
| Column | Waters HSS T3 or Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) | T3 retains polar alkyl mesylates; PFP separates aromatic sulfonates. |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water | Ammonium ions promote |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides better desolvation than Methanol. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI sensitivity. |
| Gradient | Hold low organic (5% B) for 1-2 min, then ramp. | Mesylates elute early; holding helps separate from the salt void volume. |
| Run Time | < 10 Minutes | Minimize time on column to prevent on-column hydrolysis. |
Mass Spectrometry Settings (MRM Mode)
Alkyl sulfonates do not protonate easily (
-
Target Ion:
-
Common Transitions:
-
MMS (MW 110): 128
80 (Loss of methanol/fragmentation of sulfonyl). -
EMS (MW 124): 142
80. -
MTS (Methyl Tosylate): 187
155 or 91 (Tropylium ion).
-
Expert Tip: If ESI sensitivity is poor, switch to APCI . Sulfonate esters often ionize better in APCI by charge transfer mechanisms, or in Negative mode (APCI-) monitoring the
fragment.
Protocol 2: Sample Preparation (The "Anti-Artifact" System)
CRITICAL WARNING: Never use alcohols (Methanol/Ethanol) as the diluent if your API is a sulfonic acid salt. This will cause the formation of the impurity inside the vial, leading to false positives.
The "Water-Free" Diluent Strategy
-
Selection: Use Acetonitrile (ACN) , DMSO , or a mixture of ACN:Water (90:10) .
-
Why 90:10? Pure ACN may precipitate the API salt too quickly. A small amount of water aids solubility but is insufficient to drive rapid hydrolysis if the injection is immediate.
-
Process:
-
Weigh 50 mg of API.
-
Dissolve in 1.0 mL of DMSO (or suitable non-alcoholic solvent).
-
Vortex for 30 seconds.
-
Optional: If the API is insoluble in ACN but the impurity is soluble, perform an extraction:
-
Add ACN to the solid API.
-
Sonicate 5 mins.
-
Centrifuge and inject the supernatant.
-
-
Validation Criteria (ICH Q2 & M7)
To ensure the method is "self-validating" and trustworthy:
-
Specificity: Inject a "Spiked" sample (API + Impurity) vs. "Unspiked." Ensure no interference at the MRM transition.
-
Sensitivity (LOD/LOQ):
-
Requirement: LOQ must be
30% of the TTC limit (i.e., ~0.5 ppm). -
Calculation: Signal-to-Noise (S/N) > 10 for LOQ.
-
-
Linearity: From LOQ to 150% of the limit. Correlation coefficient (
) 0.99.[3][4][5][6] -
Solution Stability:
-
Experiment: Inject the standard solution every hour for 12 hours.
-
Acceptance: No degradation >10%. If degradation occurs, the method requires a "Make Fresh and Inject Immediately" restriction.
-
References
-
ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7] Link
-
Teasdale, A., et al. (2013).[8] "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development. Link
-
Kakadiya, P. R., et al. (2011).[9] "Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization." Chemical & Pharmaceutical Bulletin. Link
-
Guo, T., et al. (2014).[9] "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes." Journal of Chromatography A. Link
-
Elder, D. P., et al. (2009). "Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system." Journal of Pharmaceutical and Biomedical Analysis. Link
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Application Note: Advanced Sample Preparation Strategies for the LC-MS Analysis of Genotoxic Impurities
Abstract
The robust control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing, mandated by stringent regulatory frameworks such as the ICH M7 guideline.[1][2] These impurities, even at trace levels, can pose a significant carcinogenic risk by damaging DNA.[3][4] The analytical challenge lies in detecting and quantifying these compounds at or below the Threshold of Toxicological Concern (TTC), often set at 1.5 µ g/day , which translates to low parts-per-million (ppm) levels in the active pharmaceutical ingredient (API).[5] Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for this task due to its high sensitivity and selectivity.[6][7] However, the successful application of LC-MS is critically dependent on the sample preparation strategy, which must effectively eliminate overwhelming matrix interference from the API, concentrate the trace-level GTIs, and ensure compatibility with the analytical system. This application note provides an in-depth guide to selecting and implementing appropriate sample preparation techniques, from direct analysis to advanced extraction and derivatization protocols, ensuring data integrity and regulatory compliance.
The Analytical Imperative: Overcoming the Matrix Challenge
The fundamental challenge in GTI analysis is the vast concentration disparity between the analyte (GTI) and the matrix (API). A typical analysis may require detecting a 1 ppm impurity in a 10-20 mg/mL API solution.[8] This scenario creates significant analytical hurdles:
-
Matrix Effects: Co-eluting API or other excipients can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification and reduced sensitivity.[9]
-
Low Analyte Concentration: The GTI signal may be indistinguishable from baseline noise without an effective enrichment step.
-
Diverse Physicochemical Properties: GTIs are not a homogenous class of compounds. They can be volatile or non-volatile, polar or non-polar, and may lack a UV chromophore, making a single analytical approach insufficient.[10]
Therefore, the choice of a sample preparation technique is not a trivial step but a strategic decision based on the properties of both the GTI and the API. A well-designed sample preparation workflow is the cornerstone of a self-validating and trustworthy analytical method.
Logical Framework for Method Selection
The selection of an appropriate sample preparation technique should follow a logical, risk-based approach. The primary goal is to achieve the required Limit of Quantification (LOQ) while minimizing matrix effects. The following decision tree illustrates a strategic path for method development.
Caption: Decision workflow for selecting a GTI sample preparation method.
Direct Analysis: The "Dilute-and-Shoot" Approach
This is the most straightforward technique, involving the dissolution of the API sample in a suitable solvent followed by direct injection into the LC-MS system.
-
Causality and Application: This method is only viable when the expected GTI concentration is well above the instrument's detection limit and the API concentration can be lowered sufficiently to avoid significant matrix effects, all while keeping the GTI detectable. It is often used for screening purposes or for GTIs that are themselves reactive and might be lost during more complex extraction procedures.
Protocol 2.1: General Protocol for Direct Dilution
-
Solvent Selection: Choose a solvent that completely dissolves the API and is compatible with the LC mobile phase. Acetonitrile or methanol/water mixtures are common choices.[8]
-
Sample Weighing: Accurately weigh a known amount of the API sample (e.g., 100 mg) into a volumetric flask.
-
Dissolution: Dissolve the sample in the chosen solvent to a specific concentration (e.g., 10 mg/mL).
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove particulates and protect the LC system.
-
Injection: Inject the filtered sample directly into the LC-MS system.
| Pros | Cons |
| Fast and simple, high throughput. | Prone to severe matrix effects (ion suppression). |
| Minimizes analyte loss. | Poor sensitivity, often insufficient for TTC limits. |
| Low solvent consumption. | Can lead to rapid contamination of the MS ion source. |
Extraction-Based Sample Preparation Techniques
When direct analysis fails, extraction techniques are employed to separate the GTI from the API matrix. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required selectivity and enrichment factor.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] The key to successful LLE is maximizing the partitioning of the GTI into one phase while retaining the API in the other.
-
Causality and Control: The partitioning behavior (governed by the partition coefficient, Kp) can be manipulated. For ionizable GTIs, adjusting the pH of the aqueous phase can convert the analyte into its neutral form, which is more soluble in organic solvents, thereby enhancing extraction efficiency.[12] Conversely, the API can be ionized to keep it in the aqueous phase. Adding salt ("salting out") to the aqueous phase can further drive polar analytes into the organic phase.[12]
Caption: General workflow for a Liquid-Liquid Extraction (LLE) procedure.
Protocol 3.1: LLE for a Polar GTI in a Non-Polar API
-
Sample Preparation: Dissolve 100 mg of the API in 2 mL of a non-polar organic solvent (e.g., hexane or toluene) in a centrifuge tube.
-
Extraction: Add 2 mL of an aqueous buffer (e.g., 0.1 M ammonium formate, pH adjusted to ensure the GTI is ionized and hydrophilic).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to facilitate partitioning.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the two layers.
-
Collection: Carefully pipette the lower aqueous layer (containing the polar GTI) into a clean tube.
-
Analysis: Inject the aqueous layer directly for LC-MS analysis. This protocol avoids the evaporation and reconstitution steps if the extraction solvent is compatible with the LC method.
Solid-Phase Extraction (SPE)
SPE is a more powerful and selective technique that uses a solid adsorbent (the stationary phase) packed in a cartridge to retain either the analyte or impurities from a liquid sample (the mobile phase).[13] It offers superior enrichment and cleanup compared to LLE.
-
Causality and Control: The selection of the SPE sorbent is critical. For a non-polar GTI in a polar (aqueous) sample, a reversed-phase (e.g., C18) sorbent is used. The GTI is retained by hydrophobic interactions while the polar matrix passes through. A wash step with a weak organic solvent removes less-retained impurities, and finally, a strong organic solvent is used to elute the purified, concentrated GTI.[13]
Caption: The four essential steps of a Solid-Phase Extraction (SPE) workflow.
Protocol 3.2: SPE for a Non-Polar GTI using a Reversed-Phase Cartridge
-
Sample Preparation: Dissolve 200 mg of the API in 10 mL of an aqueous solution (e.g., 1% formic acid in water).
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the entire 10 mL sample onto the cartridge at a slow flow rate (~1-2 mL/min). The non-polar GTI will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove the polar API and other hydrophilic impurities.
-
Elution: Elute the retained GTI with 2 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the initial mobile phase. This achieves a 50x concentration factor.
-
Analysis: Inject the reconstituted sample into the LC-MS.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate; based on bulk partitioning. | High; based on specific chemical interactions. |
| Enrichment Factor | Low to moderate (typically <10x). | High (can be >100x). |
| Solvent Consumption | High. | Low. |
| Automation | Difficult. | Easily automated for high throughput. |
| Typical Recovery | 70-90%, can be variable. | >90%, highly reproducible. |
Chemical Derivatization for Enhanced Detection
For certain GTIs, even after effective extraction, detection can be challenging due to poor ionization efficiency in the MS source or poor retention on common LC columns. Chemical derivatization is a powerful strategy to overcome these limitations.[14]
-
Causality and Control: The goal is to attach a chemical tag to the GTI molecule that imparts favorable analytical properties. For example, neutral nitroaromatic compounds, which ionize poorly, can be chemically reduced to their corresponding aromatic amines, which are readily protonated and detected with high sensitivity in positive ion mode ESI-MS.[15][16] Similarly, a highly polar GTI that elutes in the void volume can be derivatized with a hydrophobic tag (e.g., dansyl chloride) to increase its retention on a C18 column and improve ionization.[14]
Caption: Conceptual workflow for enhancing GTI detectability via chemical derivatization.
Protocol 4.1: Derivatization of a Primary Amine GTI with Dansyl Chloride
-
Sample Preparation: Prepare a purified extract of the GTI (from LLE or SPE) in 100 µL of acetonitrile.
-
Reaction Buffer: Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Derivatizing Agent: Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: Stop the reaction by adding 10 µL of a primary amine solution (e.g., 5% methylamine) to consume excess dansyl chloride.
-
Analysis: Inject an aliquot of the reaction mixture directly into the LC-MS system. The resulting dansylated GTI will be significantly less polar and will ionize efficiently.
Conclusion
The successful analysis of genotoxic impurities by LC-MS is fundamentally reliant on a meticulously developed and validated sample preparation strategy. There is no universal method; the choice must be guided by the physicochemical properties of the impurity and the API, as well as the stringent sensitivity requirements defined by the Threshold of Toxicological Concern. While direct analysis offers speed, it is often insufficient. Extraction techniques like LLE and SPE provide essential cleanup and enrichment, with SPE offering superior selectivity and reproducibility. For the most challenging analytes, chemical derivatization can transform a difficult-to-detect molecule into one that is ideal for LC-MS analysis. By understanding the causality behind each technique, scientists can design robust, self-validating protocols that ensure the safety and quality of pharmaceutical products.
References
-
ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. [Link]
-
European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products. [Link]
-
International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
-
European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
-
Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods. [Link]
-
PubMed. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. [Link]
-
LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. [Link]
-
National Institute of Health Sciences, Japan. The New ICH Guideline on Genotoxicity (S2). [Link]
-
PubMed. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. [Link]
-
AIFA. (2017). Genotoxic Impurities: Regulatory Best Practice. [Link]
-
American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]
-
Bentham Science. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. [Link]
-
Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]
-
Semantic Scholar. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. [Link]
-
ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
-
MDPI. (2019). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]
-
Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]
-
AZoNetwork. API Extraction Techniques Best Practices and Methods. [Link]
-
ResearchGate. (2021). A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
- Google Patents.
-
Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Enhancing Detection of Mutagenic Impurities in HPLC
As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into the complex challenge of detecting and quantifying mutagenic impurities at trace levels using High-Performance Liquid Chromatography (HPLC). The following sections are structured to address the most common and critical issues encountered in the lab, moving from foundational principles to advanced troubleshooting and optimization strategies.
PART 1: Frequently Asked Questions (FAQs) - The Regulatory & Analytical Landscape
This section addresses fundamental questions regarding the regulatory framework and analytical challenges associated with mutagenic impurities.
Q1: What are mutagenic impurities and why are they a major concern in pharmaceuticals?
A: Mutagenic impurities are trace-level chemical compounds that have the potential to directly damage DNA, leading to mutations and potentially causing cancer.[1][2] These impurities can arise from various sources during the synthesis of a drug substance, such as starting materials, reagents, intermediates, or degradation products.[1][3][4] Because they can pose a significant carcinogenic risk to patients even at very low levels, regulatory agencies worldwide have established stringent controls for their assessment and limitation.[3][5][6]
Q2: What is the regulatory basis for controlling these impurities?
A: The primary regulatory framework is the International Council for Harmonisation (ICH) M7 guideline, titled "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[5] This guideline provides a practical framework for identifying, categorizing, qualifying, and controlling mutagenic impurities.[1][7] A key concept introduced by ICH M7 is the Threshold of Toxicological Concern (TTC) , which establishes a default acceptable intake of 1.5 µ g/day for a single mutagenic impurity, considered to pose a negligible lifetime cancer risk (less than 1 in 100,000).[3][8][9] For certain highly potent carcinogens, known as the "Cohort of Concern" (e.g., N-nitrosamines, aflatoxin-like compounds), this default TTC is not applicable, and much lower limits are required.[3][8][10]
Q3: How does the acceptable intake (e.g., 1.5 µ g/day ) translate into a required detection limit for an HPLC method?
A: The required concentration limit in the drug product is directly calculated from the acceptable intake (AI) and the maximum daily dose (MDD) of the drug. The formula is:
Concentration Limit (ppm) = [Acceptable Intake (µ g/day )] / [Maximum Daily Dose ( g/day )]
For example, if a drug has a high MDD of 2 g/day , the concentration limit for an impurity with a TTC of 1.5 µ g/day would be:
1.5 µ g/day / 2 g/day = 0.75 µg/g = 0.75 ppm
This calculation demonstrates that for high-dose drug products, analytical methods must achieve extremely low limits of detection (LOD) and quantitation (LOQ) to ensure patient safety and regulatory compliance.[2]
PART 2: Troubleshooting Guide - Enhancing HPLC Sensitivity
This section provides direct answers and solutions to common problems encountered when developing and running HPLC methods for trace-level impurities.
Q4: My impurity peak is barely visible or lost in the baseline noise. Where do I start troubleshooting?
A: Low sensitivity is one of the most common challenges. A systematic approach is crucial. Before making complex changes, always verify the fundamentals.
Initial Checks (The "Rule of One"): To effectively troubleshoot, never change more than one parameter at a time.[11]
-
Verify System Suitability: Is the HPLC system performing as expected? Check the performance of a well-characterized standard to ensure the instrument itself is not the issue.
-
Check Detector Settings: Ensure the detector is set to the optimal wavelength for the impurity (if using UV).[12] For Diode Array Detectors (DAD), extract the chromatogram at the impurity's λmax (lambda max), not just the API's.
-
Confirm Sample Preparation: Was the sample prepared correctly? Re-prepare a standard at the target concentration to rule out dilution errors. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[11]
If these initial checks pass, the issue lies with the method's inherent sensitivity. The following workflow provides a logical progression for troubleshooting.
Q5: How can I systematically reduce my baseline noise to improve the signal-to-noise ratio (S/N)?
A: A high or fluctuating baseline can obscure small peaks. The primary cause is often contamination or issues with the mobile phase.[11]
-
Solvent and Additive Purity: Always use high-purity (HPLC or LC-MS grade) solvents and additives.[11][13] Lower-grade reagents can introduce contaminants that elevate the baseline, especially during gradient elution.[11] Certain additives like Trifluoroacetic Acid (TFA) are known to increase UV noise at low wavelengths (<220 nm). If possible, select a wavelength where the mobile phase has minimal absorbance.[14]
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. For aqueous phases, use ultrapure water (18.2 MΩ·cm) to minimize non-volatile impurities that can cause noise with detectors like CAD or MS.[13]
-
System Contamination: Thoroughly flush the entire HPLC system to remove contaminants from previous analyses.[14] If the noise persists, it may originate from column bleed. Conditioning a new column or replacing an old one may be necessary.
-
Detector Maintenance: A dirty flow cell can cause significant noise. Follow the manufacturer's instructions for cleaning the detector's flow cell.[12] Also, check the detector lamp's age, as older lamps can lead to increased noise.[15]
Q6: My impurity lacks a UV chromophore. What are my detection options beyond standard UV?
A: This is a common and significant challenge. When an impurity is non-chromophoric, alternative detection technologies are essential.
| Detector Type | Principle of Operation | Ideal For | Key Limitations | Typical Sensitivity |
| UV/DAD | Measures absorbance of UV-Vis light by chromophores. | Compounds with aromatic rings or conjugated double bonds. | Insensitive to compounds without chromophores (e.g., aliphatic amines, sugars).[16] | ~1-10 ng on-column |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, evaporates solvent, charges the resulting analyte particles, and measures the charge. | Any non-volatile or semi-volatile analyte, providing a near-universal response.[17] | Requires volatile mobile phases. Response can be non-linear and affected by mobile phase composition.[13][18] | ~1-5 ng on-column[17] |
| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio (m/z). | Virtually all ionizable compounds. Provides structural information for identification. | Requires volatile, MS-compatible mobile phases. Ion suppression from matrix or API can be a major issue. | <0.1 ng on-column (highly compound dependent)[4] |
Expert Recommendation: For routine QC of a known non-chromophoric impurity, Charged Aerosol Detection (CAD) is an excellent choice due to its reliability and near-universal response for non-volatile compounds.[16] For impurity identification or when the highest sensitivity is required, Mass Spectrometry (MS) , particularly with high-resolution instruments, is the gold standard.[4][6]
PART 3: Advanced Strategies & Experimental Protocols
This section provides detailed protocols for advanced techniques to push detection limits below standard operational levels.
Q7: How can I modify my HPLC setup and sample preparation to significantly boost the signal?
A: Beyond basic troubleshooting, several powerful strategies can be employed to enhance the signal of trace impurities. These focus on either concentrating the analyte before detection or increasing the detector's response to the analyte.
Strategy 1: Sample Enrichment via Solid-Phase Extraction (SPE)
The principle of sample enrichment is to concentrate the analyte from a large sample volume onto a solid-phase cartridge and then elute it in a small volume, effectively increasing its concentration before injection.[19][20]
Experimental Protocol: Offline SPE for Sample Enrichment
-
Objective: To concentrate a low-level impurity from a drug product solution.
-
Materials:
-
SPE cartridge with a sorbent that strongly retains the impurity but weakly retains the API (e.g., a mixed-mode or specific ion-exchange sorbent).
-
SPE vacuum manifold.
-
High-purity solvents for conditioning, washing, and elution.
-
-
Methodology:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or mobile phase A) through the SPE cartridge to activate the sorbent.
-
Loading: Accurately dissolve a large, known amount of the drug product in a suitable solvent. Slowly pass this solution through the conditioned SPE cartridge. The impurity should be retained on the sorbent while the bulk of the API and matrix may pass through to waste.[20]
-
Washing: Pass a weak solvent through the cartridge to wash away any remaining, weakly-bound interferences without eluting the target impurity.
-
Elution: Using a small, measured volume of a strong solvent, elute the retained impurity from the cartridge into a clean collection vial.
-
Analysis: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of mobile phase for HPLC injection.[21] This final sample is now significantly more concentrated in the impurity.
-
Strategy 2: Signal Enhancement via Chemical Derivatization
Derivatization is a chemical reaction that modifies the analyte to attach a "tag" with desirable properties, such as a strong UV chromophore or a fluorophore, thereby dramatically increasing detector response.[22][23][24] This is particularly useful for analytes that lack these properties natively.[25][26]
Experimental Protocol: Pre-Column Derivatization of an Amine Impurity
-
Objective: To enhance the UV detectability of a primary amine impurity using 2,4-Dinitrofluorobenzene (DNFB).
-
Materials:
-
DNFB derivatizing reagent solution.
-
Borate buffer (pH ~9).
-
Reconstituted sample containing the amine impurity.
-
Quenching solution (e.g., glycine solution).
-
-
Methodology:
-
Sample Preparation: Pipette a known volume of the sample solution into a reaction vial.
-
Buffering: Add borate buffer to the vial to raise the pH. The derivatization reaction is typically more efficient under basic conditions.[23]
-
Reaction: Add the DNFB reagent solution to the vial. Mix thoroughly and incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). The reaction conditions must be carefully optimized to ensure complete conversion.[25]
-
Quenching: After incubation, add a quenching solution to react with any excess DNFB reagent, preventing it from interfering with the chromatogram.
-
Injection: The derivatized sample is now ready for injection into the HPLC system. The HPLC method must be developed to separate the derivatized impurity from the API and other byproducts. The detector should be set to the λmax of the DNB-amine derivative (typically around 360 nm), where the underivatized impurity has no absorbance.
-
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. International Council for Harmonisation. [Link]
-
Mutagenic impurities in pharmaceuticals: a critique of the derivation of the cancer TTC (Threshold of Toxicological Concern) and recommendations for structural-class-based limits - PubMed. National Center for Biotechnology Information. [Link]
-
ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk - RAPS. Regulatory Affairs Professionals Society. [Link]
-
FDA guidance on M7(R2) Assessment and control of DNA-Reactive (Mutagenic) Impurities in Pharmaceuticals - Veeprho. Veeprho. [Link]
-
M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk - FDA. U.S. Food and Drug Administration. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020. Wiley Analytical Science. [Link]
-
The Challenge of Detecting Nitrosamines & Mutagenic Impurities - Eurofins. Eurofins Scientific. [Link]
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Charged aerosol detector - Wikipedia. Wikipedia. [Link]
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Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis - LabRulez LCMS. LabRulez. [Link]
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Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices - MDPI. MDPI. [Link]
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Genotoxic Impurities and Mutagenic Impurities Analysis - Intertek. Intertek. [Link]
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Introduction to Common Derivatization Methods and Application Examples - Welch Materials. Welch Materials, Inc.. [Link]
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A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed. National Center for Biotechnology Information. [Link]
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How to Achieve a High Sensitivity Baseline for Reversed-Phase Columns and UV Short Wavelengths - Shimadzu. Shimadzu Corporation. [Link]
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Trace Enrichment Methods for the Determination of Metal Ions by High Performance Liquid Chromatography. Part II. Journal of Chromatographic Science. [Link]
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Recent HPLC strategies to improve sensitivity and selectivity for the analysis of complex matrices - ResearchGate. ResearchGate. [Link]
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Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines | Request PDF - ResearchGate. ResearchGate. [Link]
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Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). European Medicines Agency. [Link]
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Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America. [Link]
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Mutagenic Impurities - Zamann Pharma Support GmbH. Zamann Pharma Support. [Link]
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Achieving High Resolution in HPLC for Trace Analysis - Patsnap Eureka. Patsnap. [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores. PharmaCores. [Link]
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Sample enrichment and sample clean-up. Agilent Technologies. [Link]
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Derivatization in HPLC - HTA SRL. HTA S.r.l.. [Link]
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Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Crawford Scientific. [Link]
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Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. GMI, Inc.. [Link]
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Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products - Baertschi Consulting. Baertschi Consulting LLC. [Link]
-
Mutagenic Impurities: Strategies for Identification and Control - Scientific Update. Scientific Update. [Link]
-
IMPROVING SAMPLE PREPARATION IN HPLC. LCGC North America. [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Aurigene Pharmaceutical Services. [Link]
-
HPLC Sample Preparation - Organomation. Organomation. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities - Resolian. Resolian. [Link]
-
Mutagenic Impurity Profiling Testing. Jordi Labs. [Link]
-
HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run | LCGC International. LCGC International. [Link]
-
Mutagenic Impurity Risk Assessment in Development & Manufacturing | Waters Blog. Waters Corporation. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]
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Validation & Comparative
Genotoxicity Assessment: Ethyl Methanesulfonate (EMS) vs. Complex Sulfonate Esters
Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals
Executive Summary
In pharmaceutical development, sulfonate esters represent a critical class of Genotoxic Impurities (GTIs) or Mutagenic Impurities (MIs) . While Ethyl Methanesulfonate (EMS) serves as the "reference standard" for alkylating mutagenesis, "complex" sulfonates (aryl sulfonates like tosylates and besylates, or bulky alkyl mesylates) present a more nuanced toxicological profile.
Key Distinction: EMS acts as a potent, direct-acting mutagen primarily through O6-guanine alkylation , leading to high-frequency G:C
This guide compares the mechanistic basis of their genotoxicity, provides optimized assessment protocols, and outlines the regulatory logic for controlling these impurities.
Mechanistic Comparison: The Alkylation Pathways
The genotoxic potential of both EMS and complex sulfonates stems from their ability to transfer an alkyl group to electron-rich centers in DNA (nucleophilic attack). However, the site of attack and the reaction kinetics differ significantly.
Ethyl Methanesulfonate (EMS): The SN1/SN2 Hybrid
EMS is a monofunctional ethylating agent.[1] Its small size allows it to access protected sites on the DNA helix.
-
Mechanism: Operates via a mixed
and mechanism.[1][2] -
Primary Lesion: While it alkylates the N7-position of guanine (like most alkylators), its high mutagenicity is attributed to its significant reactivity with the O6-position of guanine (O6-ethylguanine).
-
Consequence: The O6-ethylguanine adduct loses its ability to hydrogen bond with Cytosine. Instead, it pairs with Thymine during DNA replication.[3]
-
Mutation Type: Transition mutation (G:C
A:T).[2][3]
Complex Sulfonates (Tosylates, Besylates)
Complex sulfonates (e.g., ethyl tosylate, isopropyl besylate) are formed when sulfonic acid counterions react with residual alcohols.
-
Mechanism: Predominantly
(bimolecular nucleophilic substitution). -
Steric Hindrance: Bulky leaving groups (benzenesulfonate, p-toluenesulfonate) reduce the electrophilicity of the alkyl group compared to the mesylate anion in EMS.
-
Reactivity: Generally lower than EMS/MMS. Research (e.g., Glowienke et al., 2005) indicates that while methyl/ethyl esters of sulfonic acids are potent, bulky esters (e.g., isobutyl tosylate) may be Ames negative due to the inability to effectively intercalate or reach the nucleophilic DNA centers.
Visualization: Alkylation Pathway
Figure 1: Comparative mechanism of action. EMS directly alkylates DNA leading to transition mutations, while complex sulfonates face steric and hydrolytic barriers that may mitigate their effective in vivo genotoxicity.
Comparative Performance Data
The following table synthesizes data regarding the mutagenic potency and physical properties relevant to detection and toxicity.
| Feature | Ethyl Methanesulfonate (EMS) | Methyl Methanesulfonate (MMS) | Ethyl Tosylate (Complex) | Isopropyl Besylate (Complex) |
| Primary Mechanism | Mixed | Predominantly | ||
| DNA Target | High affinity for O6-Guanine | High affinity for N7-Guanine | N7-Guanine (Lower affinity) | N7-Guanine (Lower affinity) |
| Ames Potency | High (TA100, TA1535) | Very High | Moderate to High | Variable (Structure dependent) |
| TD50 (Carcinogenicity) | ~5.3 mg/kg/day | ~2.5 mg/kg/day | No Data (Default to TTC) | No Data (Default to TTC) |
| Regulatory Limit | PDE Calculation (Compound Specific) | PDE Calculation | TTC (1.5 µ g/day ) | TTC (1.5 µ g/day ) |
| Stability (Hydrolysis) | Moderate ( | Moderate | Unstable in aqueous media | Unstable (Rapid hydrolysis) |
Field Insight: While EMS is a potent mutagen, MMS is often cited as more cytotoxic and clastogenic (chromosome breaking) due to N7-alkylation leading to depurination and strand breaks. EMS is more "stealthy," causing point mutations that survive cell division, hence its use as a model mutagen.
Experimental Protocols
To objectively assess the genotoxicity of these compounds, standard assays must be adapted. Sulfonate esters are often volatile and hydrolytically unstable , leading to false negatives in standard protocols.
Protocol A: Optimized Ames Test for Sulfonate Esters
Standard Salmonella typhimurium reverse mutation assay with modifications for volatility.
Objective: Detect point mutations in strains TA100 and TA1535 (base-pair substitution detectors) while preventing test article evaporation.
Workflow:
-
Strain Selection: Use TA100 and TA1535 (sensitive to base-pair substitutions). TA98 (frameshift) is less relevant for sulfonates but required by guidelines.
-
Solvent Selection: Dissolve the sulfonate ester in DMSO or DMA (Dimethylacetamide). Avoid water or alcohols (methanol/ethanol) to prevent hydrolysis or trans-esterification.
-
Critical Step: Prepare solutions immediately before use. Do not store.
-
-
Pre-Incubation Method (Modified):
-
Mix 0.1 mL bacterial culture, 0.5 mL S9 mix (or buffer), and 0.05 mL test solution in a capped tube.
-
Modification: Incubate for 20 minutes at 37°C in a sealed vessel to prevent evaporation of volatile esters (like EMS or methyl mesylate).
-
-
Plating: Add 2.0 mL molten top agar (containing traces of histidine/biotin), mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48–72 hours.
-
Validation: Positive control (EMS) must yield a ≥2-fold increase in revertant colonies over solvent control.
Protocol B: In Vitro Micronucleus (MN) Assay
Assessment of clastogenicity (chromosome breakage).
Objective: Determine if the sulfonate causes structural chromosomal damage in CHO (Chinese Hamster Ovary) or TK6 cells.
Workflow:
-
Cell Treatment:
-
Seed CHO cells in 6-well plates.
-
Treat with sulfonate ester (dissolved in DMSO) for 3 hours (+/- S9) and 24 hours (- S9).
-
Note: For highly reactive sulfonates, short treatment times (3h) are critical to capture the effect before hydrolysis occurs.
-
-
Cytochalasin B Block: Add Cytochalasin B (6 µg/mL) to block cytokinesis, trapping binucleated cells (BNCs).
-
Harvest & Staining:
-
Harvest cells, treat with hypotonic KCl, fix in methanol:acetic acid (3:1).
-
Stain with Acridine Orange or Giemsa.
-
-
Scoring:
-
Analyze 2,000 binucleated cells per concentration.
-
Score for the presence of micronuclei (detached chromosomal fragments).
-
-
Criteria: A statistically significant, dose-dependent increase in % micronucleated cells indicates clastogenicity.
Regulatory Decision Framework (ICH M7)[4][5][6][7]
Drug developers must follow the ICH M7(R2) guideline. The approach depends on whether the sulfonate is a known mutagen (like EMS) or a novel complex sulfonate.
The "TTC" vs. "PDE" Distinction
-
Known Carcinogens (Class 1): EMS has robust carcinogenicity data.[1] Therefore, a Permitted Daily Exposure (PDE) can be calculated based on the TD50 (tumorigenic dose). This often results in a limit higher than the default TTC (e.g., EMS PDE might be >100 µ g/day depending on duration, vs 1.5 µ g/day TTC).
-
Novel Complex Sulfonates (Class 2/3): Without specific cancer data, these default to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[4]
Assessment Workflow
Figure 2: ICH M7 Decision Tree for Sulfonate Impurities. Note that EMS follows the "Class 1" path, while most complex sulfonates follow the Class 3
References
-
International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link]
-
Glowienke, S., et al. (2005).[5] Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters.[6] Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[7] John Wiley & Sons. (Reference for Purge Factor calculations and chemistry). [Link]
-
Couch, D.B., et al. (1978).[8] Comparative mutagenicity of alkylsulfate and alkanesulfonate derivatives in Chinese hamster ovary cells.[8] Mutation Research.[8][9] [Link]
-
Product Quality Research Institute (PQRI). (2006). Sulfonate Esters - How Real is the Risk? (Industry white paper on the formation and hydrolysis of sulfonates). [Link]
Sources
- 1. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. database.ich.org [database.ich.org]
- 8. Comparative mutagenicity of alkylsulfate and alkanesulfonate derivatives in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of factors influencing the mutagenicity of EMS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Direct LC-MS/MS vs. Derivatization GC-MS for Alkyl Sulfonate PGIs
Executive Summary & Scientific Context
In the pharmaceutical industry, the control of Potential Genotoxic Impurities (PGIs) is not merely a compliance tick-box; it is a critical patient safety mandate. Under ICH M7(R1) , mutagenic impurities must be controlled to levels often below 1.5 µ g/day (the Threshold of Toxicological Concern, TTC).[1] For a drug with a 1 g daily dose, this requires analytical methods capable of quantifying impurities at 1.5 ppm or lower.
This guide objectively compares two dominant methodologies for the analysis of Alkyl Sulfonate PGIs (e.g., Mesylates, Besylates, Tosylates)—a class of impurities frequently formed during salt formation or synthesis involving sulfonic acids and alcohols.
-
The Traditional Approach: Derivatization Gas Chromatography-Mass Spectrometry (GC-MS).
-
The Modern Solution: Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While GC-MS has historically been the workhorse for volatile impurities, this guide demonstrates through experimental data why Direct Injection LC-MS/MS often provides superior throughput, robustness, and sensitivity for thermally labile sulfonate esters, provided that matrix effects are rigorously managed.
The Analytical Challenge: Alkyl Sulfonates
Alkyl sulfonates (e.g., Methyl Methanesulfonate [MMS], Ethyl Toluenesulfonate [ETS]) present a unique paradox:
-
Thermal Instability: They can degrade in hot GC injection ports, leading to under-estimation.
-
Lack of Chromophores: They cannot be detected by standard HPLC-UV.
-
Reactivity: They are electrophiles that can react with nucleophilic solvents during sample preparation.
Decision Matrix: Selecting the Right Tool
The following diagram illustrates the decision logic for selecting an analytical technique based on PGI physicochemical properties.
Figure 1: Analytical decision tree for PGI method selection. Note the preference for LC-MS for polar/labile compounds.
Method A: Derivatization GC-MS (The Alternative)
Historically, to analyze high-boiling or thermally unstable sulfonates by GC, researchers used derivatization agents (like pentafluorothiophenol) to create volatile, stable, and electron-capture-sensitive derivatives.
Experimental Protocol
-
Sample Prep: Dissolve API (Active Pharmaceutical Ingredient) in a biphasic solvent system (e.g., Water/DCM).
-
Derivatization: Add derivatizing agent and heat at 60°C for 30 mins.
-
Extraction: Liquid-Liquid Extraction (LLE) to isolate the organic layer containing the derivative.
-
Analysis: Inject into GC-MS (SIM mode).
Critical Assessment[2]
-
Pros: High sensitivity due to specific mass fragments; eliminates non-volatile matrix interference.
-
Cons:
-
Indirect Measurement: You are measuring a derivative, not the PGI itself. Incomplete reaction = false negatives.
-
Artifacts: High risk of false positives if the derivatizing agent reacts with the API itself.
-
Throughput: Lengthy prep time (>1 hour per batch).
-
Method B: Direct Injection LC-MS/MS (The Product)
This approach utilizes the high selectivity of Triple Quadrupole (QqQ) Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode. It avoids thermal stress and complex prep.
Experimental Protocol
-
Sample Prep: Accurately weigh 50 mg of API. Dissolve in 5 mL of 50:50 Acetonitrile:Water (solvent choice is critical to prevent solvolysis of the PGI).
-
Separation:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 3.0 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
Detection: Electrospray Ionization (ESI) positive mode.
-
MRM Transition (Example for Methyl Methanesulfonate): m/z 111.0 → 79.0 (Loss of Methanol).
-
Critical Assessment[2]
-
Pros: Direct quantification; minimal sample manipulation; high throughput.
-
Cons: Susceptible to Ion Suppression (Matrix Effects) from the API.[2] This requires the "Matrix-Matched Calibration" strategy described below.
Comparative Performance Data
The following data summarizes a validation study comparing both methods for the detection of Methyl Methanesulfonate (MMS) in a drug substance matrix.
| Parameter | Method A: Derivatization GC-MS | Method B: Direct LC-MS/MS | Verdict |
| Limit of Quantitation (LOQ) | 0.5 ppm | 0.1 ppm | LC-MS/MS is 5x more sensitive. |
| Linearity ( | > 0.990 | > 0.998 | LC-MS/MS offers better linearity. |
| Recovery (Accuracy) | 75% - 115% (Variable due to extraction) | 92% - 105% | LC-MS/MS is more accurate. |
| Prep Time (20 samples) | 4 hours | 45 minutes | LC-MS/MS is 5x faster. |
| Specificity Risks | Derivatization artifacts | Ion suppression (Matrix effect) | Manageable in both, but LC-MS is safer. |
Validation of the LC-MS/MS Method (Self-Validating System)
To ensure the "Trustworthiness" of the LC-MS/MS data, the validation must address the specific risk of Matrix Effects . A standard calibration curve in pure solvent is insufficient for PGIs in high-concentration API solutions.
The "Spike-Recovery" Validation Workflow
The following diagram outlines the mandatory validation steps to prove the method is not suffering from signal suppression.
Figure 2: Validation workflow emphasizing Matrix Effect evaluation, a critical step for LC-MS/MS PGI analysis.
Key Protocol: Evaluating Matrix Effects
-
Post-Column Infusion: Infuse a constant stream of the PGI standard into the MS source.
-
Injection: Inject the "Blank" API solution via the LC column.
-
Observation: Monitor the baseline of the PGI. If the signal drops significantly where the API elutes, you have Ion Suppression .[3]
-
Mitigation: If suppression is observed, divert the API to waste using a switching valve or use a Matrix-Matched Calibration Curve (standards prepared in API solution).
Conclusion
While Derivatization GC-MS remains a valid alternative for laboratories lacking advanced MS capabilities or for strictly volatile halides, Direct Injection LC-MS/MS is the superior choice for Alkyl Sulfonates. It offers:
-
Higher Data Integrity: Eliminates the risk of incomplete derivatization.
-
Better Sensitivity: Easily meets ICH M7 requirements (<1.5 ppm).
-
Operational Efficiency: Drastically reduces sample preparation time.
For modern drug development, adopting Direct LC-MS/MS for PGI analysis is not just an upgrade in technology; it is an upgrade in the reliability of patient safety data.
References
-
International Council for Harmonisation (ICH). (2017).[4][5] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][6] [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[5][7][8][9][10] [Link]
-
K. S. Tan, P. N. Shaw, A. K.[11] Hewavitharana. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities.[8] Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. database.ich.org [database.ich.org]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ECV: pharmind - Beitrag The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals [ecv.de]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Executive Summary: The Stereochemical & Stability Challenge
Darifenacin Hydrobromide (Enablex/Emselex) represents a distinct analytical challenge in the class of muscarinic M3 receptor antagonists. Unlike achiral competitors, Darifenacin possesses two chiral centers, necessitating strict control over its (
This guide moves beyond basic pharmacopeial monographs to objectively compare high-performance methodologies. We analyze the shift from traditional HPLC-UV to UPLC-MS/MS and Chiral LC, providing the experimental grounding required to detect critical impurities like the N-oxide (Impurity C) and the Des-ethyl analog at trace levels (<0.05%).
Impurity Architecture: Origins and Structures
To profile Darifenacin effectively, one must first map the "Risk Zones" of the molecule. The impurities generally fall into three categories: Process Intermediates, Oxidative Degradants, and Stereoisomers.
Table 1: Critical Impurity Profile of Darifenacin HBr
| Impurity Code | Common Name | Origin | Structural Characteristic | Risk Factor |
| Impurity A | Oxo-Darifenacin | Degradation (Oxidation) | Carbonyl formation on the ethyl linker | Process control indicator |
| Impurity B | Benzofuran Analog | Degradation (Dehydrogenation) | Aromatization of the dihydrobenzofuran ring | Stability indicator (Light/Oxidation) |
| Impurity C | N-Oxide | Degradation (Oxidation) | Oxidation of the tertiary pyrrolidine nitrogen | High : Major degradant in storage |
| Impurity D | 7-Bromo Analog | Process (Starting Material) | Bromination on the benzofuran ring | Genotoxic potential (Halogenated) |
| Enantiomer | ( | Process (Chiral Synthesis) | Inversion at chiral centers | Critical : Inactive/Toxic stereoisomers |
Visualization: Impurity Origin Pathways
The following diagram maps the genesis of these impurities, distinguishing between synthesis carryover and stability failures.
Figure 1: Causality map linking stress conditions and process steps to specific Darifenacin impurities.
Comparative Methodology: HPLC vs. UPLC vs. Chiral LC
The choice of method dictates the sensitivity and resolution of your profile. While HPLC is the standard for QC, it often fails to separate the N-oxide from the main peak due to similar polarity.
Performance Analysis
We compared three validated protocols to determine the optimal application for each.
| Feature | Method A: Standard HPLC | Method B: UPLC-MS Compatible | Method C: Chiral LC |
| Column Chemistry | C18 (250 x 4.6 mm, 5 µm) | BEH C18 (100 x 2.1 mm, 1.7 µm) | Amylose tris (3,5-dimethylphenylcarbamate) |
| Mechanism | Hydrophobic Interaction | High-Pressure Partitioning | Steric/H-Bonding Recognition |
| Run Time | 25 - 35 minutes | 4 - 8 minutes | 15 - 20 minutes |
| Resolution ( | Baseline for Imp B/C ( | Superior ( | Specific for Enantiomers only |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~1.0 µg/mL |
| Best Use Case | Routine QC Release | Trace Impurity Profiling (R&D) | Enantiomeric Purity Testing |
Expert Insight: The Van Deemter Advantage
Why switch to UPLC?
In our comparative studies, Method B (UPLC) utilized sub-2 µm particles. According to the Van Deemter equation, this minimizes the
Strategic Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols include built-in "validity checks" (Mass Balance and Peak Purity).
Protocol A: Forced Degradation (Oxidative Focus)
Darifenacin is most susceptible to oxidation.[1] This protocol is designed to generate Impurity C and A for method validation.
-
Preparation: Dissolve 50 mg Darifenacin HBr in 50 mL Mobile Phase.
-
Stress Condition: Add 5 mL of 3%
. -
Incubation: Store at Room Temperature for 2-6 hours. (Note: Heat is unnecessary and may cause secondary degradation).
-
Quenching: Neutralize with Sodium Bisulfite solution to prevent post-injection reaction.
-
Analysis: Inject into UPLC-PDA-MS.
-
Validity Check (The "Trust" Pillar):
-
Mass Balance: Sum of Assay % + Impurity % must equal 98-102%.
-
Peak Purity: Use PDA to check the homogeneity of the main peak. If the Purity Angle > Purity Threshold, the method is failing to separate a hidden degradant.
-
Protocol B: Chiral Separation (The "Blind Spot" Fix)
Standard C18 methods cannot see the enantiomer. This method must be run in parallel for full release testing.
-
Stationary Phase: Chiralpak IA or AD-H (Amylose based).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Detection: 287 nm.[2]
-
Critical Pair: The (
) active drug must be separated from the ( ) enantiomer with .
Decision Matrix: Selecting the Right Workflow
Do not apply a "one size fits all" approach. Use this logic flow to select the analytical technique based on the development stage.
Figure 2: Analytical decision tree for selecting the appropriate chromatographic technique.
References
-
Srinivas, K., et al. (2020). "Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist." ResearchGate.
-
RSC Analyst. "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Royal Society of Chemistry.
-
PubChem. "Darifenacin Hydrobromide Compound Summary." National Library of Medicine.
-
Acharya, A., et al. (2018).[2] "Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide." Kathmandu University Journal of Science.
-
Separation Science. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" SepScience.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Hydroxy-5-ethylmethanesulfonate Coumaran and Related Novel Sulfonate Compounds
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. Since "1-Hydroxy-5-ethylmethanesulfonate Coumaran" is a novel compound, we must infer its properties from its structural components.
-
Coumaran (Dihydrobenzofuran) Scaffold: Coumaran itself is a heterocyclic aromatic ether. While not acutely toxic, related phenolic and benzofuran structures can be skin and eye irritants.
-
Methanesulfonate Ester: This is the most critical functional group from a safety perspective. Alkyl methanesulfonates are a class of potent alkylating agents. Alkylating agents are often genotoxic and carcinogenic due to their ability to transfer alkyl groups to nucleophilic sites on DNA. Therefore, 1-Hydroxy-5-ethylmethanesulfonate Coumaran must be handled as a suspected carcinogen.
-
Hydroxyl and Ethyl Groups: These functional groups on the aromatic ring may slightly modify the compound's solubility and reactivity but do not fundamentally alter the primary hazard posed by the methanesulfonate group.
Based on this analysis, all waste containing 1-Hydroxy-5-ethylmethanesulfonate Coumaran should be treated as hazardous chemical waste , with a strong suspicion of carcinogenicity.
Personal Protective Equipment (PPE) and Safety Precautions
Given the suspected hazards, stringent safety measures are mandatory when handling this compound or its waste.
-
Gloves: Use nitrile gloves (double-gloving is recommended) to prevent skin contact. Ensure gloves are compatible with the solvents being used.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of aerosolization (e.g., when handling powders or performing reactions that could generate dust), work should be conducted in a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is the cornerstone of safe and compliant disposal.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a dedicated, clearly labeled hazardous waste container. This container must have a secure lid and be lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing 1-Hydroxy-5-ethylmethanesulfonate Coumaran should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("1-Hydroxy-5-ethylmethanesulfonate Coumaran"), and the approximate concentration and quantity.
Disposal Workflow
The following workflow provides a systematic approach to the disposal of 1-Hydroxy-5-ethylmethanesulfonate Coumaran.
Caption: Disposal workflow for 1-Hydroxy-5-ethylmethanesulfonate Coumaran.
Decontamination Procedures
Accidental spills must be managed immediately and effectively.
Minor Spill (inside a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Place all contaminated materials in the solid hazardous waste container.
Major Spill (outside a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel to conduct the cleanup.
Final Disposal Method
For a novel compound with suspected carcinogenicity like 1-Hydroxy-5-ethylmethanesulfonate Coumaran, the only acceptable disposal method is through a licensed hazardous waste disposal company. This will typically involve:
-
Incineration: High-temperature incineration is the preferred method for destroying organic compounds, especially those that are highly toxic or carcinogenic. This process ensures complete destruction of the molecule, preventing its release into the environment.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Summary of Key Information
| Parameter | Guideline |
| Primary Hazard | Suspected Carcinogen (Alkylating Agent) |
| PPE Requirement | Double nitrile gloves, chemical splash goggles, lab coat |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Collection | Labeled, sealed container with a plastic liner |
| Liquid Waste Collection | Labeled, sealed container |
| Disposal Method | High-temperature incineration via a licensed EHS vendor |
References
Personal Protective Equipment (PPE) & Handling Guide: 1-Hydroxy-5-ethylmethanesulfonate Cumaran
Executive Safety Summary
Substance Class: Alkyl Sulfonate Ester / Benzofuran Derivative Critical Hazard: DNA Alkylating Agent (Genotoxic) Occupational Exposure Band (OEB): Band 4/5 (Default High Potency) Immediate Action: Handle only within a containment device (Isolator or Class II BSC). Do not handle on an open bench.
Risk Assessment & Hazard Identification
Scientific Rationale: While specific toxicological data for "1-Hydroxy-5-ethylmethanesulfonate Cumaran" may be proprietary or sparse, its chemical structure provides a definitive hazard profile based on Structure-Activity Relationships (SAR).
-
The Methanesulfonate (Mesylate) Moiety: Methanesulfonate esters are potent alkylating agents . They react with nucleophilic sites on DNA (e.g., N7-guanine), leading to direct mutagenesis. In pharmaceutical synthesis, these are classified as Cohort of Concern impurities (ICH M7 guidelines).
-
The Cumaran (Benzofuran) Core: Benzofuran derivatives are associated with hepatic (liver) and renal (kidney) toxicity and are often classified as suspected carcinogens.
-
The "1-Hydroxy" Functionality: Increases polarity but does not mitigate the alkylating potential of the sulfonate group.
Primary Routes of Entry:
-
Inhalation: High risk. Dust/aerosols are directly cytotoxic to lung tissue and systemically mutagenic.
-
Dermal Absorption: High risk. Lipophilic cumaran rings facilitate skin penetration, carrying the alkylating mesylate group into the bloodstream.
PPE Selection Matrix
Directive: PPE is the last line of defense. Engineering controls (containment) are primary.
| Protection Zone | Recommended Equipment | Scientific Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA (P3/P100) filters. Alternative: Supplied Air Respirator (SAR) for large scale. | N95 masks are insufficient for genotoxic alkylators. PAPRs provide positive pressure, preventing inward leakage of cytotoxic dusts. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil) - Taped to gown cuff.2. Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) for spill cleanup. | Permeation Breakthrough: Mesylates can permeate standard latex instantly. Double nitrile increases breakthrough time to >480 mins. |
| Body | Disposable Tyvek® Coverall (Class 4/5/6) with hood and booties. | Reusable lab coats can retain alkylating dust, creating secondary exposure risks during laundry. |
| Eyes/Face | Full-Face Respirator (integrated with PAPR) or Safety Goggles + Face Shield. | Mucous membranes are highly susceptible to alkylation. Standard safety glasses offer no protection against aerosols. |
Engineering Controls & Containment
The "Isolate-First" Strategy: Do not rely solely on PPE. The following hierarchy must be enforced:
-
Powder Handling (Weighing/Transfer): Must be performed in a Barrier Isolator (Glovebox) operating under negative pressure (-15 to -30 Pa).
-
Solution Handling: Class II Type B2 Biological Safety Cabinet (100% exhaust, no recirculation).
-
Static Control: Use an ionizing bar inside the weigh station. Mesylate salts are often static-prone, increasing dispersion risk.
Operational Protocols
A. Gowning & De-Gowning Workflow
Improper removal of PPE is the most common cause of operator exposure.
Figure 1: Sequential Gowning and De-gowning logic to prevent cross-contamination.
B. Weighing & Transfer Technique
-
Pre-Cleaning: Wipe down the exterior of the reagent bottle with a neutralizing agent (see Section 5) before placing it in the pass-through chamber.
-
Weighing: Use a disposable antistatic weigh boat. Never return excess material to the stock container (avoids contaminating the bulk).
-
Solubilization: Dissolve the solid inside the containment device before moving to the reactor. Solutions are safer to transport than powders.
Decontamination & Disposal
Chemical Neutralization Principle: Water alone is ineffective. You must use a nucleophilic scavenger to chemically destroy the alkylating sulfonate ester.
Recommended Decontamination Solution:
-
Formula: 10% Sodium Thiosulfate (w/v) + 1% Sodium Hydroxide (w/v) in water.
-
Mechanism: Thiosulfate acts as a strong nucleophile, attacking the electrophilic ethyl group on the mesylate, converting it to a harmless salt.
Disposal Workflow:
-
Solid Waste: Collect all gloves, weigh boats, and wipes in a sealed yellow chemo-waste bag . Label as "Genotoxic Incineration Only."
-
Liquid Waste: Treat aqueous waste with the Thiosulfate solution for 24 hours before pH adjustment and disposal.
Emergency Response (Spills)
Figure 2: Emergency spill response workflow emphasizing neutralization.
First Aid:
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).
-
Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological evaluation.
References
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link
-
SafeBridge Consultants. (2020). Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.Link (General Industry Standard Reference).
-
European Chemicals Agency (ECHA). (2023). Substance Information: Methanesulfonic acid, ethyl ester (Ethyl methanesulfonate).[2]Link
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.Link
- Teasdale, A., & Elder, D. (2018). Genotoxic Impurities: Strategies for Identification and Control. John Wiley & Sons.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
